molecular formula C17H18N4O B1665255 Alosetron CAS No. 122852-42-0

Alosetron

Cat. No. B1665255
M. Wt: 294.35 g/mol
InChI Key: JSWZEAMFRNKZNL-UHFFFAOYSA-N
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Patent
US05360800

Procedure details

A mixture of 2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one (100 mg) in formamide (20 ml) was heated at 180° for 24 h. The mixture was then cooled, diluted with water (100 ml) and extracted with dichloromethane (3×100 ml). The combined organic extracts were concentrated in vacuo and the residue was purified by FCC eluting with System A (100:8:1) to give the title compound (40 mg) as a solid. The 1H-n.m.r. and t.l.c. data for this material were consistent with those obtained for the product of Example 20.
Name
2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:22])[N:12]([CH2:15][C:16]3O[CH:19]=[N:18][C:17]=3[CH3:21])[CH2:13][CH2:14][C:3]1=2.C([NH2:25])=O>O>[CH3:1][N:2]1[C:10]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[C:4]2[C:11](=[O:22])[N:12]([CH2:15][C:16]3[N:25]=[CH:19][NH:18][C:17]=3[CH3:21])[CH2:13][CH2:14][C:3]1=2

Inputs

Step One
Name
2,3,4,5-tetrahydro-5-methyl-2-[(4-methyloxazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one
Quantity
100 mg
Type
reactant
Smiles
CN1C2=C(C=3C=CC=CC13)C(N(CC2)CC2=C(N=CO2)C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 180° for 24 h
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by FCC
WASH
Type
WASH
Details
eluting with System A (100:8:1)

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(C=3C=CC=CC13)C(N(CC2)CC=2N=CNC2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.